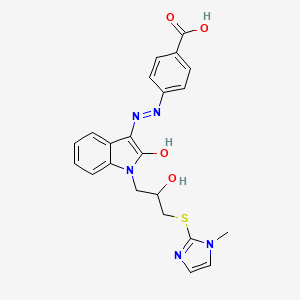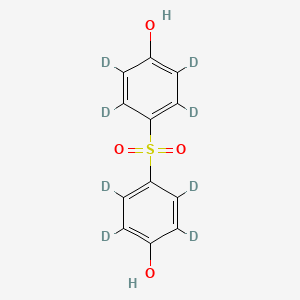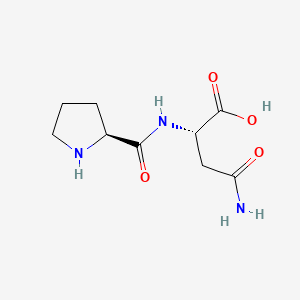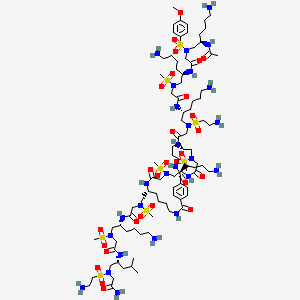
Ubiquitination-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ubiquitination-IN-3 is a compound that plays a significant role in the process of ubiquitination, a post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins. This modification regulates various cellular processes, including protein degradation, DNA repair, and cell cycle progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ubiquitination-IN-3 involves a series of chemical reactions that typically include the activation of ubiquitin, conjugation to a substrate protein, and ligation. The process is catalyzed by a cascade of enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3) . The reaction conditions often require an ATP-dependent activation step, followed by the transfer of ubiquitin to the substrate protein via an isopeptide bond .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, often employing bioreactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Ubiquitination-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized ubiquitin derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Ubiquitination-IN-3 has a wide range of scientific research applications:
作用機序
Ubiquitination-IN-3 exerts its effects through the ubiquitination pathway. The compound interacts with ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to facilitate the attachment of ubiquitin to substrate proteins . This process involves the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the lysine residue of the substrate protein . The ubiquitinated proteins are then recognized by the proteasome for degradation or by other cellular machinery for various regulatory functions .
類似化合物との比較
Similar Compounds
Ubiquitin-like 3 (UBL3): Another ubiquitin-like modifier involved in protein regulation.
Neural precursor cell-expressed developmentally downregulated 8 (NEDD8): A ubiquitin-like protein that modifies other proteins to regulate their function.
Small ubiquitin-related modifier (SUMO): Involved in various cellular processes, including nuclear transport and transcriptional regulation.
Uniqueness
Ubiquitination-IN-3 is unique due to its specific role in the ubiquitination pathway, particularly in the regulation of protein degradation and cellular homeostasis . Unlike other ubiquitin-like modifiers, this compound has distinct enzymatic interactions and regulatory functions that make it a valuable tool in scientific research and therapeutic development .
特性
分子式 |
C90H168N26O28S8 |
|---|---|
分子量 |
2319.0 g/mol |
IUPAC名 |
2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(8R,14R,20R)-20-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-acetamido-6-aminohexyl]-(4-methoxyphenyl)sulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-(2-aminoethylsulfonyl)amino]acetyl]amino]-14-(4-aminobutyl)-12,18-bis(methylsulfonyl)-2,10,16,26-tetraoxo-3,9,12,15,18,25-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-trien-8-yl]methyl-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-4-methylpentyl]-(2-aminoethylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C90H168N26O28S8/c1-67(2)50-78(58-114(59-81(98)118)150(138,139)48-44-96)108-86(123)64-113(149(9,136)137)52-73(26-12-19-41-93)103-82(119)60-111(147(7,132)133)54-75-29-15-22-46-99-89(126)69-31-33-70(34-32-69)90(127)100-47-23-16-30-76(55-112(148(8,134)135)61-83(120)102-72(25-11-18-40-92)51-109(145(5,128)129)62-84(121)104-75)105-87(124)65-115(151(140,141)49-45-97)56-77(28-14-21-43-95)107-85(122)63-110(146(6,130)131)53-74(27-13-20-42-94)106-88(125)66-116(57-71(101-68(3)117)24-10-17-39-91)152(142,143)80-37-35-79(144-4)36-38-80/h31-38,67,71-78H,10-30,39-66,91-97H2,1-9H3,(H2,98,118)(H,99,126)(H,100,127)(H,101,117)(H,102,120)(H,103,119)(H,104,121)(H,105,124)(H,106,125)(H,107,122)(H,108,123)/t71-,72-,73-,74-,75-,76-,77-,78-/m1/s1 |
InChIキー |
NTHJJGQHDWQLRJ-DRZDCGDWSA-N |
異性体SMILES |
CC(C)C[C@H](CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@H]1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCC[C@H](CN(CC(=O)N[C@@H](CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
正規SMILES |
CC(C)CC(CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCCC(CN(CC(=O)NC(CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


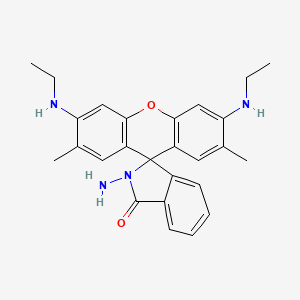
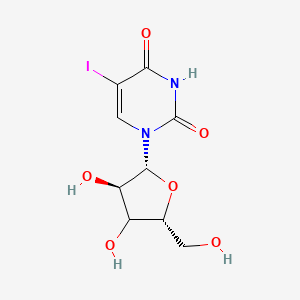
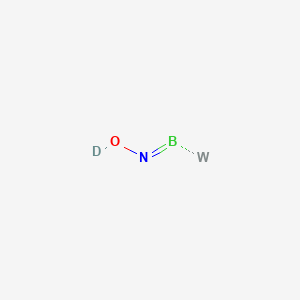
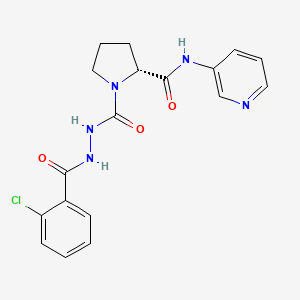
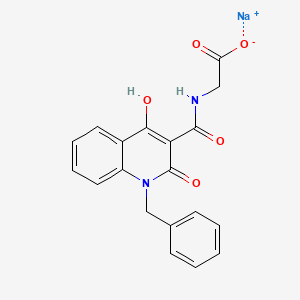
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)


![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)

